Dierbium trioxalate
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Overview
Description
Dierbium trioxalate is a coordination compound with the molecular formula C6Er2O12. It consists of erbium ions coordinated with oxalate ligands. This compound is part of the broader family of metal oxalates, which are known for their diverse applications in various fields, including materials science and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dierbium trioxalate can be synthesized through the reaction of erbium salts with oxalic acid. A common method involves dissolving erbium nitrate or erbium chloride in water, followed by the addition of oxalic acid. The reaction typically occurs at room temperature, resulting in the precipitation of this compound as a solid. The precipitate is then filtered, washed, and dried to obtain the pure compound .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The process involves controlled precipitation, filtration, and drying steps to ensure high purity and yield. The use of automated systems and continuous processing techniques can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Dierbium trioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of erbium oxides.
Reduction: Reduction reactions can convert this compound into lower oxidation state compounds.
Substitution: Ligand substitution reactions can occur, where oxalate ligands are replaced by other ligands
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using chelating agents or other ligands in solution
Major Products Formed
Oxidation: Erbium oxides (e.g., Er2O3).
Reduction: Lower oxidation state erbium compounds.
Substitution: New coordination compounds with different ligands
Scientific Research Applications
Dierbium trioxalate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other erbium compounds and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including catalysts and electronic components .
Mechanism of Action
The mechanism of action of dierbium trioxalate involves its interaction with molecular targets through coordination chemistry. The oxalate ligands facilitate the binding of the compound to various substrates, enabling catalytic and other chemical processes. The specific pathways and molecular targets depend on the context of its application, such as catalysis or biological interactions .
Comparison with Similar Compounds
Similar Compounds
Diterbium trioxalate: Similar in structure but with terbium instead of erbium.
Tris-oxalates: Compounds with three oxalate ligands coordinated to a metal center.
Other metal oxalates: Including those of calcium, magnesium, and iron, which have different properties and applications .
Uniqueness
Dierbium trioxalate is unique due to the specific properties imparted by the erbium ions, such as their electronic configuration and reactivity. This uniqueness makes it valuable for specialized applications in materials science and catalysis .
Properties
CAS No. |
30618-31-6 |
---|---|
Molecular Formula |
C6H26Er2O22 |
Molecular Weight |
784.78 g/mol |
IUPAC Name |
erbium;oxalic acid;decahydrate |
InChI |
InChI=1S/3C2H2O4.2Er.10H2O/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);;;10*1H2 |
InChI Key |
CYHKKMLSGVLNPD-UHFFFAOYSA-N |
SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Er+3].[Er+3] |
Canonical SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.O.O.O.O.O.O.O.O.O.[Er].[Er] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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